N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide
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Overview
Description
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide is a chemical compound with a complex structure that includes a fluorobenzyl group, a piperidine ring, and a thiophene moiety
Preparation Methods
The synthesis of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate, which involves the reaction of 3-fluorobenzyl chloride with piperidine under basic conditions.
Coupling with Thiophene Carbohydrazide: The piperidine intermediate is then coupled with 2-thiophenecarbohydrazide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide in high purity.
Chemical Reactions Analysis
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using reagents like halogens or nucleophiles.
Scientific Research Applications
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide can be compared with similar compounds such as:
N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: This compound shares a similar structure but may have different substituents or functional groups, leading to variations in its properties and applications.
N’-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N’-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s chemical and physical properties.
These comparisons highlight the uniqueness of N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-2-thiophenecarbohydrazide and its potential advantages in specific applications.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-4-1-3-13(11-15)12-22-8-6-14(7-9-22)17(23)20-21-18(24)16-5-2-10-25-16/h1-5,10-11,14H,6-9,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKXIZNTZGGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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